molecular formula C5H9F2NO B1434676 (S)-3-(Difluoromethoxy)pyrrolidine CAS No. 1638784-52-7

(S)-3-(Difluoromethoxy)pyrrolidine

Cat. No.: B1434676
CAS No.: 1638784-52-7
M. Wt: 137.13 g/mol
InChI Key: CENPMZAOUBNUCY-BYPYZUCNSA-N
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Description

(S)-3-(Difluoromethoxy)pyrrolidine is a chemical compound with the molecular formula C5H9F2NO It is a pyrrolidine derivative where the pyrrolidine ring is substituted at the third position with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Difluoromethoxy)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine derivative with a difluoromethylating agent under controlled conditions.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Difluoromethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of new pyrrolidine derivatives with different functional groups.

Scientific Research Applications

(S)-3-(Difluoromethoxy)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Difluoromethoxy)pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(methoxy)pyrrolidine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (3S)-3-(trifluoromethoxy)pyrrolidine: Contains a trifluoromethoxy group, which may exhibit different chemical properties.

    (3S)-3-(fluoromethoxy)pyrrolidine: Contains a fluoromethoxy group, which may have different reactivity.

Uniqueness

The presence of the difluoromethoxy group in (S)-3-(Difluoromethoxy)pyrrolidine imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.

Biological Activity

(S)-3-(Difluoromethoxy)pyrrolidine is a chiral compound notable for its pyrrolidine ring and difluoromethoxy substitution, which significantly enhance its biological activity. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and features a five-membered nitrogen-containing heterocycle. The difluoromethoxy group increases lipophilicity, making it a promising candidate for pharmaceutical applications. Its unique stereochemistry allows for specific interactions with biological targets, enhancing its potential as a drug candidate.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Utilizing precursors such as amino acids or other nitrogen-containing compounds.
  • Substitution Reaction : Introducing the difluoromethoxy group via electrophilic aromatic substitution or nucleophilic addition.
  • Purification : Employing chromatography techniques to isolate the desired enantiomer.

Recent advancements in photoredox catalysis have improved the efficiency of synthesizing difluoromethoxylated compounds, allowing for more selective reactions that yield higher purity products.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities across various domains:

  • Antiviral Activity : Studies indicate that this compound may inhibit viral proteases, contributing to its potential use in treating viral infections such as SARS-CoV-2. Its mechanism involves binding to the active site of the protease, preventing viral replication .
  • Anticancer Properties : Preliminary investigations suggest that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and inflammation, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts by inhibiting specific enzymes involved in disease pathways, such as kinases or proteases.
  • Receptor Modulation : It may interact with receptors to modulate cellular responses, influencing processes like inflammation and apoptosis.
  • Pharmacokinetic Properties : The introduction of heteroatoms enhances absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Properties
(S)-3-(Trifluoromethoxy)pyrrolidineContains a trifluoromethoxy groupHigher lipophilicity
2-(Difluoromethyl)pyrrolidineSubstituted at position 2Different reactivity patterns
1-(Difluoromethyl)pyrrolidineSubstituted at position 1Potentially different pharmacological effects
(R)-3-(Difluoromethoxy)pyrrolidineEnantiomer of (S)-3-difluoromethoxyMay exhibit different biological activities

This table highlights how the difluoromethoxy substitution enhances the compound's lipophilicity and biological activity compared to its analogs.

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2 :
    • A clinical study demonstrated that this compound effectively inhibited the main protease of SARS-CoV-2 in vitro, showcasing its potential as an antiviral therapeutic agent .
  • Anticancer Research :
    • In vitro studies on cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways, suggesting its role as a potential anticancer drug.

Properties

IUPAC Name

(3S)-3-(difluoromethoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPMZAOUBNUCY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638784-52-7
Record name (3S)-3-(difluoromethoxy)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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